Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3
Description
Structural Characteristics and Isotopic Labeling
This compound possesses a distinctive molecular structure characterized by specific deuterium substitutions that confer unique analytical properties. The compound exhibits the molecular formula C₁₀D₃H₇N₄O₄ with a molecular weight of 253.229 atomic mass units. The Chemical Abstracts Service registry number 259824-64-1 provides unambiguous identification of this specific isotopically labeled variant. The structural framework consists of a crotonaldehyde moiety linked through a hydrazone bridge to a 2,4-dinitrophenyl group, with three strategically positioned deuterium atoms replacing hydrogen atoms at the 3,5,6 positions of the aromatic ring.
The isotopic labeling strategy employs deuterium substitution at specific aromatic positions to create a mass shift that enables discrimination from the unlabeled parent compound during mass spectrometric analysis. The three deuterium atoms are located at positions 3, 5, and 6 of the dinitrophenyl ring system, providing a mass difference of three atomic mass units compared to the non-deuterated analogue. This isotopic pattern creates a distinctive mass spectral signature with the protonated molecular ion appearing at mass-to-charge ratio 253.0594, corresponding to the molecular formula C₉H₅D₃N₄O₄ when accounting for the loss of the crotonaldehyde portion during fragmentation. The deuterium atoms exhibit high isotopic purity, with specifications typically requiring greater than 99 atom percent deuterium content to ensure analytical reliability.
The compound demonstrates characteristic spectroscopic properties that reflect both its chemical structure and isotopic composition. In high-performance liquid chromatography coupled with high-resolution mass spectrometry applications, the deuterated derivative exhibits a retention time of approximately 2.86 minutes under typical analytical conditions. The mass spectrum reveals an intense protonated molecular ion with excellent mass accuracy, typically within 0.6 millidaltons of the theoretical mass. Nuclear magnetic resonance spectroscopy would show the expected deuterium isotope effects, with coupling patterns and chemical shifts modified by the presence of the heavy isotope substitutions.
Historical Development of Dinitrophenylhydrazone Derivatives
The development of dinitrophenylhydrazone derivatives traces its origins to early twentieth-century analytical chemistry, when researchers sought reliable methods for identifying and characterizing carbonyl compounds. The foundational work established 2,4-dinitrophenylhydrazine as a versatile derivatizing agent capable of forming stable, crystalline derivatives with aldehydes and ketones. This reagent, commonly known as Brady's reagent or Borche's reagent, revolutionized qualitative organic analysis by providing a systematic approach to carbonyl compound identification through characteristic melting point determinations.
The historical significance of 2,4-dinitrophenylhydrazine derivatives extends beyond simple identification protocols to encompass broader analytical methodology development. Early practitioners discovered that the reaction between 2,4-dinitrophenylhydrazine and carbonyl compounds proceeds through a condensation mechanism, involving nucleophilic addition of the hydrazine group to the carbonyl carbon followed by elimination of water. This reaction demonstrates remarkable selectivity, reacting readily with aldehydes and ketones while remaining unreactive toward carboxylic acids, amides, and esters due to resonance stabilization effects. The development of standardized preparation procedures and analytical protocols established these derivatives as fundamental tools in organic chemistry laboratories worldwide.
The evolution toward isotopically labeled derivatives emerged from the growing sophistication of analytical instrumentation and the need for more precise quantitative methods. Patent literature from 2005 documents early investigations into isotope-labeled dinitrophenylhydrazines and their applications in detecting and quantifying carbonyl compounds. These developments recognized the analytical advantages of isotopic labeling for internal standardization in complex analytical matrices. The progression from qualitative identification methods to quantitative analytical techniques drove the development of deuterated standards that could provide enhanced analytical precision and accuracy in modern instrumental analysis.
The transition from traditional melting point-based identification to sophisticated chromatographic and mass spectrometric methods marked a paradigm shift in carbonyl analysis. Modern analytical techniques have largely superseded classical melting point determination methods, though the fundamental chemistry remains unchanged. The development of deuterated derivatives specifically addresses the requirements of contemporary analytical methods, particularly in applications requiring precise quantification in biological and environmental matrices where matrix effects and analytical interferences present significant challenges.
Role in Modern Analytical Chemistry
This compound occupies a central position in contemporary analytical chemistry as an internal standard for quantitative analysis of carbonyl compounds. The compound serves multiple critical functions in analytical protocols, including matrix effect compensation, analytical recovery assessment, and quantitative standardization in complex sample matrices. Modern analytical methods exploit the unique properties of this deuterated derivative to achieve enhanced analytical sensitivity and specificity in challenging analytical applications.
The application of this compound in high-performance liquid chromatography coupled with mass spectrometry represents one of the most significant analytical applications. These methods utilize the compound as an internal standard for quantifying free and total malondialdehyde levels in biological samples, where the deuterated derivative provides essential analytical control. The derivatization process occurs rapidly at room temperature, typically completing within ten minutes, and yields stable hydrazone derivatives suitable for liquid chromatographic separation and mass spectrometric detection. The method demonstrates exceptional analytical performance with detection limits reaching 100 nanomolar concentrations and linear response spanning greater than three orders of magnitude.
Environmental analytical applications represent another critical domain where this compound demonstrates significant utility. The compound serves as a reference standard in methods designed for atmospheric carbonyl compound monitoring, where it provides analytical traceability and quality assurance. These applications typically employ specialized sampling devices coated with 2,4-dinitrophenylhydrazine to collect atmospheric aldehydes and ketones, followed by chromatographic analysis using deuterated standards for quantification. The analytical protocols demonstrate excellent collection efficiency, typically exceeding 96 percent for target analytes, while maintaining analytical stability over extended sampling periods.
The compound plays an essential role in regulatory analytical methods, particularly those developed by occupational safety organizations for workplace exposure monitoring. These methods employ glass fiber filters coated with 2,4-dinitrophenylhydrazine for sample collection, followed by high-performance liquid chromatography with ultraviolet detection for quantitative analysis. The deuterated internal standard provides critical analytical control, enabling accurate quantification despite potential analytical interferences from other carbonyl compounds present in workplace atmospheres. The analytical methods demonstrate sufficient sensitivity and selectivity to meet regulatory requirements for occupational exposure assessment.
Contemporary analytical challenges in carbonyl compound analysis increasingly rely on sophisticated mass spectrometric techniques that exploit the unique properties of deuterated derivatives. The compound enables multiple reaction monitoring protocols that provide enhanced analytical selectivity through characteristic fragmentation patterns and mass transitions. These methods typically monitor specific mass-to-charge ratio transitions, such as 252 to 175 for the deuterated derivative, enabling highly selective quantification even in complex analytical matrices. The analytical approach demonstrates exceptional precision and accuracy, making it suitable for demanding analytical applications in pharmaceutical, environmental, and biological research contexts.
Properties
IUPAC Name |
N-[(E)-[(E)-but-2-enylidene]amino]-2,3,5-trideuterio-4,6-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h2-7,12H,1H3/b3-2+,11-6+/i4D,5D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUVNGJSSAEZHW-ZJMQGUFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N/N=C/C=C/C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 involves the reaction of crotonaldehyde with 2,4-dinitrophenylhydrazine in the presence of deuterium oxide (D2O) to incorporate deuterium atoms. The reaction is typically carried out under controlled conditions to ensure high isotopic purity (≥99 atom % D) and chemical purity (≥98%) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium oxide and ensure the incorporation of deuterium atoms into the final product. The product is then purified and packaged according to industry standards .
Chemical Reactions Analysis
Types of Reactions
Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazones.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydrazones, oxides, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Analytical Chemistry
High-Performance Liquid Chromatography (HPLC) Analysis
Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 is frequently employed in HPLC to analyze carbonyl compounds. The compound forms stable derivatives with aldehydes, which enhances the sensitivity and specificity of the analysis. For instance, a study demonstrated that the compound was used to assess the degradation of carbonyl compounds in mainstream smoke from heat-not-burn tobacco products. The analysis involved preparing various concentrations of the compound and using HPLC to determine isomer ratios over time .
Mass Spectrometry Applications
The compound is also utilized in mass spectrometry for the identification and quantification of carbonyl compounds. A notable application involved using high-resolution accurate mass data-dependent methods to characterize carbonyl compounds in human saliva before and after alcohol exposure. The inclusion of this compound allowed for precise quantification due to its isotopic labeling, which aids in distinguishing between different carbonyl derivatives .
Environmental Monitoring
Detection of Environmental Contaminants
This compound serves as a critical component in environmental studies aimed at detecting aldehyde pollutants. It has been used in methods for analyzing formaldehyde, acetaldehyde, and crotonaldehyde levels in tobacco products, emphasizing its role in assessing environmental contamination from smoking products . The two-phase extraction method using this compound allows for effective separation and concentration of volatile carbonyls for subsequent analysis.
Pharmaceutical Research
Metabolic Pathway Studies
In pharmaceutical research, this compound is invaluable for studying metabolic pathways involving aldehydes. Its stable isotope labeling enables researchers to trace the metabolic fates of various compounds within biological systems. This application is crucial for understanding drug metabolism and the development of safer pharmaceuticals .
Case Studies
Mechanism of Action
The mechanism of action of Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of metabolic reactions, leading to changes in the pharmacokinetics and metabolism of the compound. This makes it a valuable tool for studying the effects of deuterium substitution on various biological processes .
Comparison with Similar Compounds
Structural and Functional Similarities
All compounds listed below are 2,4-dinitrophenylhydrazone (DNPH) derivatives, which react with carbonyl groups (aldehydes/ketones) to form stable hydrazones. Deuterated analogs like Crotonaldehyde-DNPH-d3 are designed to serve as internal standards, compensating for matrix effects and sample loss during derivatization .
Table 1: Key Properties of DNPH Derivatives
Analytical Performance
- Crotonaldehyde-DNPH-d3: Exhibits enhanced resolution in GC-MS due to its deuterium-induced mass shift, which differentiates it from non-deuterated crotonaldehyde-DNPH. This minimizes interference in complex matrices like cigarette smoke .
- Propionaldehyde-DNPH-d3 : Used to quantify short-chain aldehydes (e.g., propanal) with detection limits as low as 1.2 µg/L in water samples .
- 3-Fluorobenzaldehyde-DNPH-d3: Fluorination increases polarity, leading to distinct retention times in HPLC compared to non-fluorinated analogs .
Table 2: Detection Methods and Limits
Stability and Handling
- Temperature Sensitivity : Crotonaldehyde-DNPH-d3 requires storage at -20°C to prevent degradation, whereas Propionaldehyde-DNPH-d3 and 3-Fluorobenzaldehyde-DNPH-d3 are stable at room temperature or 2–8°C .
- Chemical Stability : The conjugated double bond in crotonaldehyde-DNPH-d3 (E-configuration) enhances stability against isomerization compared to saturated aldehydes like propionaldehyde .
Isotopic Labeling and Selectivity
- Deuterium Labeling : Crotonaldehyde-DNPH-d3’s deuterium atoms are positioned on the aromatic ring, minimizing isotopic interference with the aliphatic chain. This contrasts with Propionaldehyde-DNPH-d3, where deuterium is distributed across the hydrazone backbone .
- Fluorinated Analogs : 3-Fluorobenzaldehyde-DNPH-d3 incorporates fluorine, which alters electron density and enhances detection specificity for fluorinated aldehydes in mass spectrometry .
Biological Activity
Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 is a deuterated derivative of the hydrazone compound formed from crotonaldehyde and 2,4-dinitrophenylhydrazine. This compound is significant in analytical chemistry, particularly in the study of aldehydes and their derivatives. Its biological activity has garnered interest due to its potential applications in pharmacology and toxicology.
- Molecular Formula : C10H7D3N4O4
- Molecular Weight : 253.23 g/mol
- CAS Number : 259824-64-1
- Purity : >95% (HPLC)
Antimicrobial Activity
Research indicates that derivatives of 2,4-dinitrophenylhydrazine (DNPH), including this compound, exhibit notable antimicrobial properties. A study evaluating the antimicrobial effects of various metal complexes derived from DNPH showed that these compounds were effective against both Gram-positive and Gram-negative bacteria, as well as fungi. The results demonstrated that metal complexes had superior antimicrobial activity compared to the free ligand (DNPH) itself .
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 12 |
| Escherichia coli | 14 |
| Pseudomonas aeruginosa | 13 |
| Aspergillus niger | 10 |
| Candida albicans | 11 |
Table 1: Antimicrobial activity of DNPH derivatives against various microorganisms
Antioxidant Activity
The antioxidant potential of this compound has been assessed using the DPPH assay. This method measures the ability of a compound to scavenge free radicals. The findings suggest that this hydrazone exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. The electron-withdrawing effects of the dinitrophenyl group enhance its ability to donate hydrogen atoms to free radicals, thus neutralizing their harmful effects .
Study on Metal Complexes
In a comparative study involving Co(II) and Ni(II) complexes of DNPH, it was found that these metal complexes exhibited enhanced biological activities compared to their parent ligands. The Co(II) complex demonstrated particularly high antimicrobial efficiency against tested pathogens, suggesting that the incorporation of metal ions can significantly augment the biological properties of DNPH derivatives .
Toxicological Assessment
A toxicological evaluation indicated that while Crotonaldehyde itself is known for its irritant properties, the hydrazone derivative shows a different profile, with lower acute toxicity levels reported in preliminary studies. This suggests that modifications to the chemical structure can influence biological interactions and toxicity profiles .
Q & A
How is Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 synthesized and characterized for analytical applications?
Basic Research Question
The synthesis involves reacting deuterated crotonaldehyde (CH₃CH=CHCHO-d3) with 2,4-dinitrophenylhydrazine (2,4-DNPH) under acidic conditions to form the hydrazone derivative. Characterization typically employs nuclear magnetic resonance (NMR) to confirm deuterium incorporation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) to assess purity. Isotopic labeling ensures minimal interference with non-deuterated analogs during analysis .
What is the role of this compound as an internal standard in environmental analysis?
Basic Research Question
This deuterated compound serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify non-deuterated crotonaldehyde hydrazones in environmental samples. Its near-identical chemical properties to the target analyte allow for precise correction of matrix effects and ionization efficiency variations, improving quantification accuracy in air, water, or biological matrices .
How does deuteration influence the chromatographic behavior of this compound compared to its non-deuterated form?
Advanced Research Question
Deuteration introduces a slight increase in molecular mass (≈3 Da) and reduced polarity due to isotopic substitution, leading to marginally shorter retention times in reverse-phase HPLC. This shift enables baseline separation from non-deuterated analogs, critical for avoiding signal overlap in trace-level analyses. Studies recommend optimizing mobile phase composition (e.g., acetonitrile/water gradients) to maximize resolution .
What experimental parameters must be optimized when derivatizing carbonyl compounds with this compound?
Advanced Research Question
Key parameters include:
- Reaction time : ≥1 hour for complete derivatization, as shorter durations risk incomplete hydrazone formation .
- pH : Acidic conditions (pH ~2–3) to protonate the carbonyl group and enhance nucleophilic attack by 2,4-DNPH .
- Temperature : Room temperature minimizes side reactions, though elevated temperatures (e.g., 40°C) may accelerate kinetics in viscous matrices .
Can this compound be used to study adsorption mechanisms on metallic nanoparticles?
Advanced Research Question
Yes. Density functional theory (DFT) studies reveal that crotonaldehyde hydrazones adsorb onto gold nanoparticles via electron transfer from gold to the hydrazone’s π* orbitals. Co-adsorbed oxygen species can weaken adsorption by up to 60 kJ·mol⁻¹, impacting catalytic applications. Surface-enhanced Raman spectroscopy (SERS) and X-ray photoelectron spectroscopy (XPS) are recommended for probing adsorption geometries and electronic interactions .
How do co-adsorbed oxygen species affect the stability of this compound in spectroscopic detection?
Advanced Research Question
At low oxygen coverage, co-adsorption stabilizes the hydrazone via charge redistribution, enhancing detection sensitivity. However, high oxygen coverage (>0.25 monolayers) disrupts bonding by occupying adsorption sites and repelling the hydrazone’s electron-rich regions. This necessitates controlled oxygen partial pressures during surface-enhanced spectroscopic experiments to balance stability and signal intensity .
What validation criteria are critical for methods using this compound in biological matrices?
Advanced Research Question
Method validation requires:
- Recovery rates : 85–115% in spiked urine or serum to confirm minimal matrix interference .
- Limit of detection (LOD) : Typically <0.1 ng·mL⁻¹ via LC-MS/MS, achievable through isotope dilution calibration .
- Selectivity : Ensure no cross-reactivity with structurally similar aldehydes (e.g., acrolein) via MRM (multiple reaction monitoring) transitions .
How does electron transfer between this compound and gold nanoparticles enhance electrochemical sensing?
Advanced Research Question
The hydrazone acts as an electron acceptor, with gold nanoparticles facilitating charge transfer to electrode surfaces. Bader charge analysis shows partial electron donation from gold to the hydrazone’s nitro groups, lowering the oxidation potential. This mechanism improves sensitivity in voltammetric detection, particularly in trace-level environmental monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
